Fmoc-d-lys(palm)-oh

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

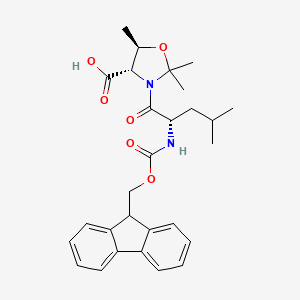

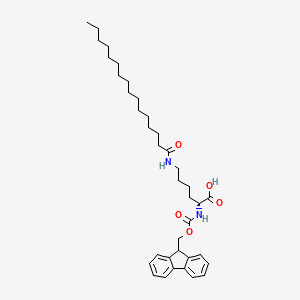

Fmoc-d-lys(palm)-oh is a peptide-based molecule that has gained significant attention in scientific research due to its unique properties and potential applications. This peptide is a derivative of lysine, which is an essential amino acid that plays a crucial role in protein synthesis and cellular metabolism. The this compound molecule has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects. In

Mecanismo De Acción

The mechanism of action of Fmoc-d-lys(palm)-oh is not fully understood. However, studies have shown that this peptide can interact with cell membranes and can be internalized by cells. This compound has also been shown to have antibacterial properties, and it can disrupt bacterial cell membranes.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects. Studies have shown that this peptide can self-assemble into nanofibers, which can be used as scaffolds for tissue engineering. This compound has also been shown to have antibacterial properties and can inhibit the growth of various bacterial strains. Additionally, this peptide has been shown to have antioxidant properties and can scavenge free radicals.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using Fmoc-d-lys(palm)-oh in lab experiments is its versatility. This peptide can be easily modified to incorporate various functional groups for specific applications. Additionally, this compound is stable in various conditions, making it suitable for use in different experimental settings. However, one of the limitations of using this peptide is its high cost, which can limit its use in large-scale experiments.

Direcciones Futuras

There are several future directions for the study of Fmoc-d-lys(palm)-oh. One potential application is in the field of drug delivery, where this peptide can be used to target specific cells and tissues for the delivery of drugs. Additionally, this compound can be used in the development of novel biomaterials with unique properties, such as self-healing and self-assembling properties. Furthermore, the antibacterial properties of this peptide can be explored further for the development of new antibacterial agents. Finally, the antioxidant properties of this compound can be studied further for potential applications in the treatment of oxidative stress-related diseases.

Conclusion:

This compound is a peptide-based molecule that has gained significant attention in scientific research due to its unique properties and potential applications. This peptide can be synthesized using various methods and has been studied extensively for its biochemical and physiological effects. This compound has potential applications in various scientific research fields, including drug delivery, biomaterials, and bioconjugation. The versatility and stability of this peptide make it suitable for use in different experimental settings. Future research on this peptide can lead to the development of novel biomaterials, antibacterial agents, and potential treatments for oxidative stress-related diseases.

Métodos De Síntesis

Fmoc-d-lys(palm)-oh can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). In SPPS, the peptide is synthesized on a solid resin support, and each amino acid is added one by one in a specific order. In solution-phase peptide synthesis, the peptide is synthesized in a solution by coupling the amino acids together. The this compound molecule is synthesized by coupling Fmoc-d-lysine with palmitic acid. This process involves the protection of the amino group of lysine with Fmoc, followed by coupling with palmitic acid. The final product is deprotected to obtain this compound.

Aplicaciones Científicas De Investigación

Aplicaciones Biomédicas

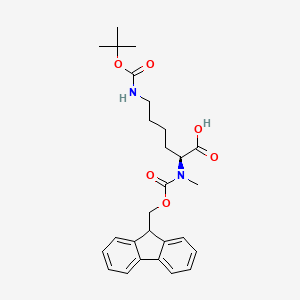

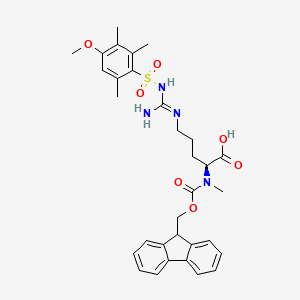

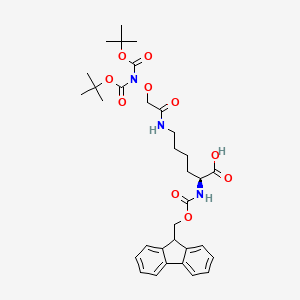

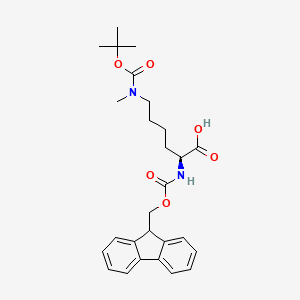

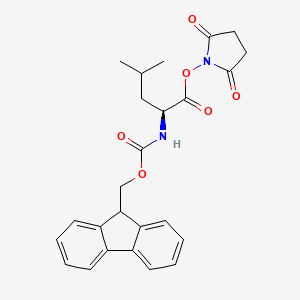

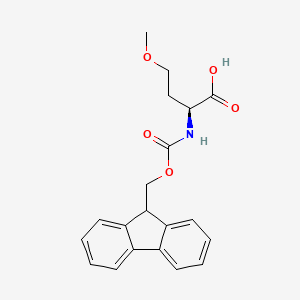

“Fmoc-d-lys(palm)-oh” se utiliza en la creación de hidrogel es autoportantes basados en hexapéptidos catiónicos derivados de Fmoc para posibles aplicaciones biomédicas {svg_1}. Estos hidrogel es basados en péptidos (PHGs) son materiales biocompatibles adecuados para aplicaciones biológicas, biomédicas y biotecnológicas, como la administración de fármacos y herramientas de diagnóstico para la obtención de imágenes {svg_2}.

Ingeniería de Tejidos

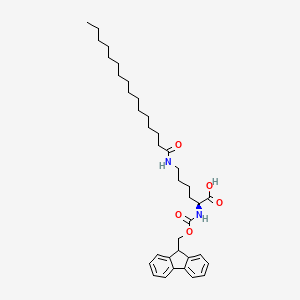

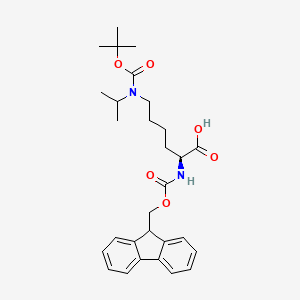

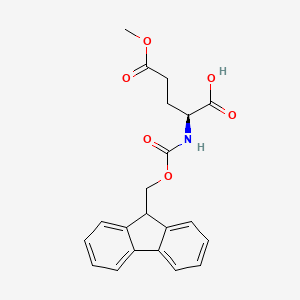

Los derivados de Fmoc de una nueva clase de péptidos catiónicos anfipáticos formadores de hidrogel sintéticos, denominados serie K, se han propuesto como andamiaje para aplicaciones de bioimpresión {svg_3}. Entre ellos, el hidrogel Fmoc-K3, que es el más rígido, actúa como material potencial para la ingeniería de tejidos, apoyando completamente la adhesión, supervivencia y duplicación celular {svg_4}.

Síntesis de Péptidos

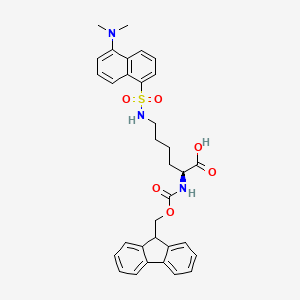

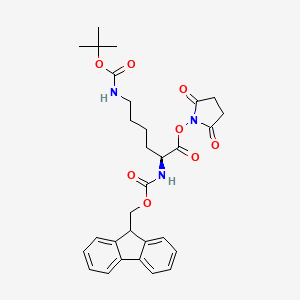

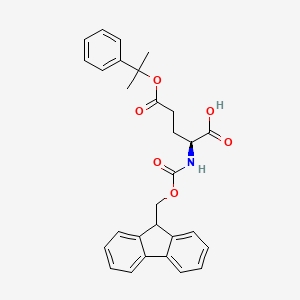

“this compound” se utiliza en la síntesis de péptidos en fase sólida (SPPS) {svg_5}. Esta estrategia es el método de elección para la síntesis de péptidos para fines de investigación y producción. Desde una perspectiva de química verde, el SPPS tiene varias características positivas {svg_6}.

Síntesis de Péptidos Sostenible

En un esfuerzo por hacer que la síntesis de péptidos sea más sostenible, los investigadores han propuesto un método para combinar los dos pasos principales del SPPS, la desprotección y el acoplamiento, en uno solo {svg_7}. Esto implica agregar piperidina o 4-metilpiperidina hasta una concentración del 20% al cóctel de acoplamiento, que contiene un exceso de Fmoc-aa-OxymaPure (éster activo) y resina de péptido Fmoc {svg_8}.

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(hexadecanoylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H54N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-26-35(40)38-27-20-19-25-34(36(41)42)39-37(43)44-28-33-31-23-17-15-21-29(31)30-22-16-18-24-32(30)33/h15-18,21-24,33-34H,2-14,19-20,25-28H2,1H3,(H,38,40)(H,39,43)(H,41,42)/t34-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZCUQJUXKWZEE-UUWRZZSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H54N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.